molecular formula C23H24N2O4 B2831588 5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyridine-2-carboxamide CAS No. 1021212-25-8

5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2831588
CAS No.: 1021212-25-8
M. Wt: 392.455
InChI Key: ATYPJAVSMFTKFG-UHFFFAOYSA-N
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Description

5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyridine-2-carboxamide is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a methoxybenzyl group, a phenylethyl group, and a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the methoxybenzyl group: This step involves the alkylation of the dihydropyridine core with a methoxybenzyl halide under basic conditions.

    Attachment of the phenylethyl group: This can be done through an amide coupling reaction using a phenylethylamine derivative and a suitable coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyridine-2-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its structure suggests potential use as a calcium channel blocker, similar to other dihydropyridine derivatives.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyridine-2-carboxamide is not fully understood, but it is believed to involve interaction with calcium channels. The dihydropyridine core is known to bind to the L-type calcium channels, inhibiting calcium influx and leading to various physiological effects. This interaction can affect muscle contraction, neurotransmitter release, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension and angina.

    Amlodipine: Another dihydropyridine derivative with similar applications in cardiovascular medicine.

    Nicardipine: Used for the treatment of high blood pressure and angina.

Uniqueness

5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyridine-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other dihydropyridine derivatives. Its methoxybenzyl and phenylethyl groups may influence its binding affinity and selectivity for calcium channels, potentially leading to different therapeutic effects.

Properties

IUPAC Name

5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-N-(1-phenylethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-16(18-9-5-4-6-10-18)24-23(27)20-13-21(26)22(14-25(20)2)29-15-17-8-7-11-19(12-17)28-3/h4-14,16H,15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYPJAVSMFTKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=O)C(=CN2C)OCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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